

Solcitinib: A Technical Guide to On-Target and Off-Target Effects

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Solcitinib (also known as GLPG0778 and GSK2586184) is a potent and selective, orally active inhibitor of Janus kinase 1 (JAK1).[1] As a member of the JAK inhibitor (jakinib) class of drugs, **Solcitinib** modulates the signaling of various cytokines involved in immune and inflammatory responses by blocking the JAK-STAT pathway.[2] This technical guide provides an in-depth overview of the known targets of **Solcitinib**, its mechanism of action, and its observed off-target effects. The information is compiled from publicly available preclinical and clinical data.

On-Target Activity and Potency

Solcitinib's primary therapeutic effect is derived from its potent inhibition of JAK1.

Biochemical Potency and Selectivity

Solcitinib is a highly potent inhibitor of JAK1 with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity for JAK1 over other members of the Janus kinase family is a key characteristic.

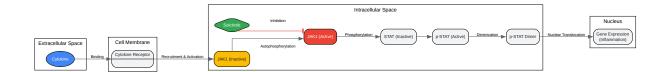


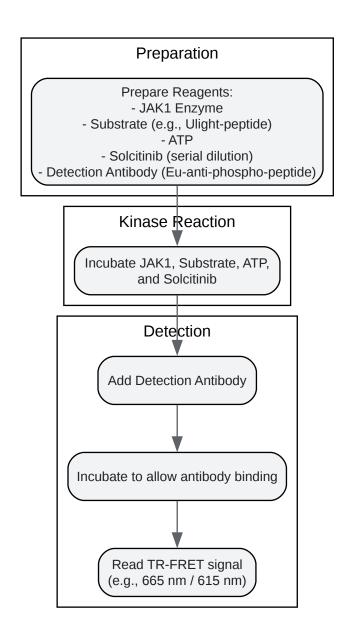
Target	IC50 (nM)	Selectivity vs. JAK1
JAK1	9.8	-
JAK2	107.8	11-fold
JAK3	539	55-fold
TYK2	225.4	23-fold
Data compiled from MedchemExpress.[1]		

Mechanism of Action: The JAK-STAT Pathway

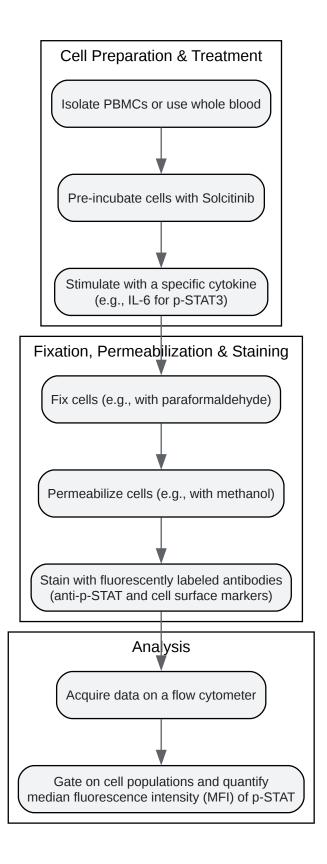
Solcitinib exerts its immunomodulatory effects by competitively inhibiting the ATP-binding site of JAK1. This prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial for the downstream signaling of numerous proinflammatory cytokines.



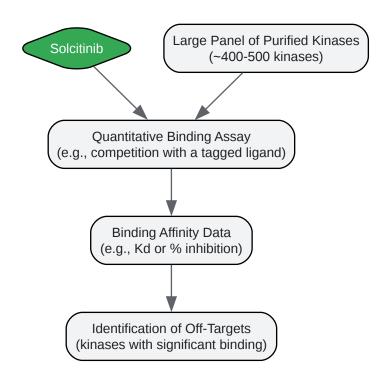












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- 2. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors PMC [pmc.ncbi.nlm.nih.gov]
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